2-Chloromethyl-3-methoxy-6-(trifluoromethyl)pyridine
Overview
Description
2-Chloromethyl-3-methoxy-6-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group attached to a pyridine ring. The unique combination of the trifluoromethyl group and the pyridine ring imparts distinct physicochemical properties to the compound, making it valuable in various applications, particularly in the agrochemical and pharmaceutical industries .
Preparation Methods
The synthesis of 2-Chloromethyl-3-methoxy-6-(trifluoromethyl)pyridine typically involves the reaction of a trifluoromethyl pyridine building block with a chlorinated counterpart. One common method includes the use of phosphorus oxychloride (POCl3) in dichloromethane (CH2Cl2) with triethylamine (Et3N) as a high-selectivity chlorinating reagent under mild conditions. Industrial production methods often involve vapor-phase reactions at high temperatures with transition metal-based catalysts such as iron fluoride .
Chemical Reactions Analysis
2-Chloromethyl-3-methoxy-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Condensation Reactions: It can undergo condensation reactions with other compounds to form more complex molecules
Common reagents used in these reactions include phosphorus oxychloride, dichloromethane, and triethylamine. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloromethyl-3-methoxy-6-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the effects of fluorine-containing compounds on biological systems.
Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of crop protection products and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloromethyl-3-methoxy-6-(trifluoromethyl)pyridine is primarily attributed to the unique physicochemical properties of the trifluoromethyl group and the pyridine ring. These properties influence the compound’s interaction with molecular targets and pathways in biological systems. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Chloromethyl-3-methoxy-6-(trifluoromethyl)pyridine can be compared with other trifluoromethylpyridine derivatives, such as:
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as a chemical intermediate for crop protection products.
2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine: Another derivative with similar applications but different substituents
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct properties and applications.
Properties
IUPAC Name |
2-(chloromethyl)-3-methoxy-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO/c1-14-6-2-3-7(8(10,11)12)13-5(6)4-9/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQOKBPUDYYFDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)C(F)(F)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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